Ethyl 4-Chloroquinoline-3-carboxylate

概要

説明

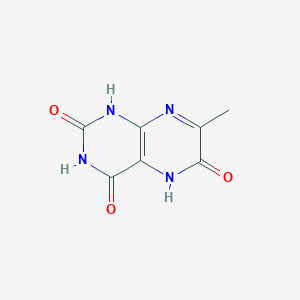

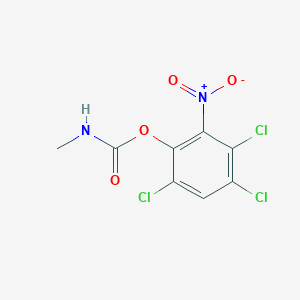

Ethyl 4-Chloroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10ClNO2 . It is also known by other names such as 3-Quinolinecarboxylic acid, 4-chloro-, ethyl ester, and ETHYL 4-CHLORO-3-QUINOLINECARBOXYLATE .

Molecular Structure Analysis

The InChI string of Ethyl 4-Chloroquinoline-3-carboxylate is InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3 . The Canonical SMILES is CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Cl . These strings provide a textual representation of the molecule’s structure. For a detailed molecular structure analysis, it is recommended to use specialized software or databases .

Physical And Chemical Properties Analysis

Ethyl 4-Chloroquinoline-3-carboxylate has a molecular weight of 235.66 g/mol . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is a solid at 20 degrees Celsius . It has a melting point of 44.0 to 48.0 °C .

科学的研究の応用

Antibacterial Agent Development

Ethyl 4-Chloroquinoline-3-carboxylate has been studied for its potential as an antibacterial agent. Research indicates that derivatives of this compound exhibit moderate activity against bacteria such as Bacillus subtilis and Vibrio cholera . The compound’s role in the development of new antibacterial agents is significant due to the ongoing need for novel antibiotics to combat resistant strains of bacteria.

Organic Synthesis

In organic chemistry, Ethyl 4-Chloroquinoline-3-carboxylate serves as an intermediate in the synthesis of various quinoline derivatives . These derivatives are important for constructing complex organic molecules, which can have applications ranging from material science to pharmaceuticals.

Pharmacological Research

Quinoline derivatives, including Ethyl 4-Chloroquinoline-3-carboxylate, are crucial scaffolds in drug discovery and medicinal chemistry . They are involved in the synthesis of compounds with a wide array of biological activities, such as antimalarial, anti-asthmatic, antihypertensive, anti-inflammatory, immunosuppressive, antileishmanial, and anticancer properties .

Bioorganic and Bioorganometallic Studies

Ethyl 4-Chloroquinoline-3-carboxylate is employed in the study of bioorganic and bioorganometallic processes . These studies are essential for understanding the interaction between organic molecules and metals, which is fundamental in the development of new catalysts and sensors.

Green Chemistry

The compound is used in environmentally friendly reactions, which are part of the green chemistry movement aiming to reduce the environmental impact of chemical synthesis . Methods such as base-catalyzed Friedlander condensations are employed to obtain high yields of the compound while minimizing harmful by-products.

Chemical Research

Ethyl 4-Chloroquinoline-3-carboxylate is a subject of ongoing chemical research, where it is used as a building block for the synthesis of more complex chemical structures . This research can lead to the discovery of new materials with unique properties for industrial applications.

Medicinal Chemistry

In medicinal chemistry, the compound’s derivatives are explored for their therapeutic potential. The structural versatility of quinoline allows for the creation of numerous analogs that can be screened for various pharmacological activities .

Drug Development

Ethyl 4-Chloroquinoline-3-carboxylate is also a valuable intermediate in drug development processes. It is used in the synthesis of potential drug candidates, particularly in the early stages of discovery, where a wide variety of structural analogs are synthesized and evaluated for their biological activities .

Safety and Hazards

Ethyl 4-Chloroquinoline-3-carboxylate can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . In case of contact, wash with plenty of water and seek medical attention if symptoms occur .

作用機序

Target of Action

Ethyl 4-Chloroquinoline-3-carboxylate is a derivative of quinoline, a class of compounds known for their wide range of biological and pharmacological properties Quinoline derivatives are known to exhibit antibacterial and anticancer properties, suggesting that their targets may include bacterial cells and cancer cells.

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, such as inhibiting key enzymes or disrupting essential biological processes

Biochemical Pathways

Given the known properties of quinoline derivatives, it is likely that this compound affects pathways related to bacterial growth and cancer cell proliferation .

Result of Action

Given the known antibacterial and anticancer properties of quinoline derivatives , it is likely that this compound leads to the inhibition of bacterial growth and cancer cell proliferation.

特性

IUPAC Name |

ethyl 4-chloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXQUAHMZWZXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296461 | |

| Record name | Ethyl 4-Chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-Chloroquinoline-3-carboxylate | |

CAS RN |

13720-94-0 | |

| Record name | 13720-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13720-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-Chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-Chloroquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Ethyl 4-Chloroquinoline-3-carboxylate in medicinal chemistry research?

A: Ethyl 4-Chloroquinoline-3-carboxylate serves as a crucial building block in synthesizing various heterocyclic compounds, particularly pyrazolo[4,3-c]quinolines. [, ] These compounds have garnered interest due to their potential biological activities, including interaction with benzodiazepine receptors. []

Q2: How does the structure of pyrazolo[4,3-c]quinolines, synthesized from Ethyl 4-Chloroquinoline-3-carboxylate, influence their biological activity?

A: Research indicates that introducing alkyl substituents of varying sizes into the basic pyrazolo[4,3-c]quinoline scaffold can significantly impact their activity profile. Specifically, increasing the size of the alkyl group can cause a shift in activity from inverse agonist to antagonist and finally to agonist at benzodiazepine receptors. [] This structure-activity relationship highlights the potential for fine-tuning the biological activity of these compounds by modifying their substituents.

Q3: Are there environmentally friendly approaches to synthesizing pyrazolo[4,3-c]quinolines using Ethyl 4-Chloroquinoline-3-carboxylate?

A: Yes, recent research has explored the use of microwave-assisted, solvent-free techniques for synthesizing pyrazolo[4,3-c]quinolines from Ethyl 4-Chloroquinoline-3-carboxylate. [] This approach employs Montmorillonite K-10 clay as a catalyst, offering a more environmentally friendly alternative to traditional solvent-based methods. This method has demonstrated good to excellent yields, highlighting its potential for sustainable chemical synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)

![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)

![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)

![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)